
(3-Bromo-5-phenylphenyl)-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-phenylphenyl)-trimethylsilane: is an organic compound characterized by a bromine atom and a phenyl group attached to a benzene ring, which is further connected to a trimethylsilyl group. This compound is notable for its utility in various chemical reactions and research applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by brominating 5-phenylphenyltrimethylsilane using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with trimethylchlorosilane to form the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction conditions and improved safety.
Chemical Reactions Analysis
(3-Bromo-5-phenylphenyl)-trimethylsilane: undergoes various types of reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form 3-bromo-5-phenylbenzoic acid .
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) to yield 3-bromo-5-phenylbenzene .
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, such as reacting with sodium azide (NaN₃) to form 3-azido-5-phenylphenyl)-trimethylsilane .
Common Reagents and Conditions:
Oxidation: KMnO₄, acidic conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: NaN₃, polar aprotic solvent.
Major Products Formed:
3-bromo-5-phenylbenzoic acid: (from oxidation).
3-bromo-5-phenylbenzene: (from reduction).
3-azido-5-phenylphenyl)-trimethylsilane: (from substitution).
Scientific Research Applications
(3-Bromo-5-phenylphenyl)-trimethylsilane: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of materials and chemicals, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-Bromo-5-phenylphenyl)-trimethylsilane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. The bromine atom and phenyl group contribute to its binding affinity and specificity in biological systems.
Comparison with Similar Compounds
(3-Bromo-5-phenylphenyl)-trimethylsilane: is compared with similar compounds to highlight its uniqueness:
3-Bromo-5-phenylbenzene: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
3-Bromo-5-phenylbenzoic acid: Contains a carboxylic acid group, leading to different chemical properties and applications.
3-Azido-5-phenylphenyl)-trimethylsilane:
These comparisons underscore the distinct advantages and applications of This compound in various fields.
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
(3-bromo-5-phenylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-13(9-14(16)11-15)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
BCJHKYHMUFQRJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


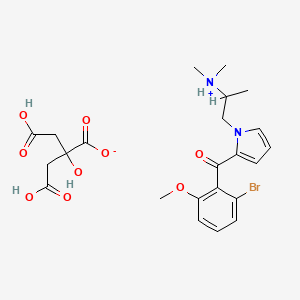

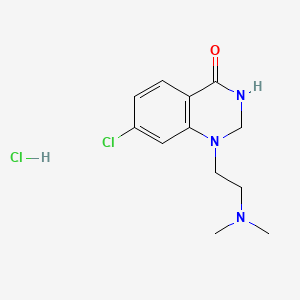
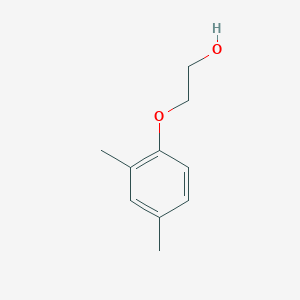
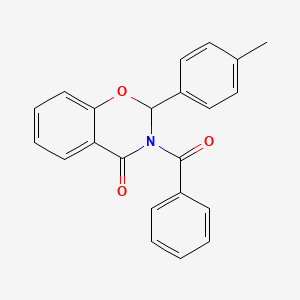
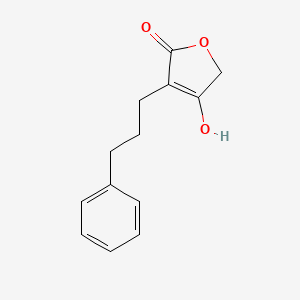
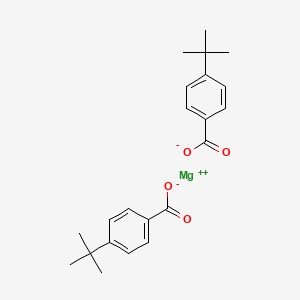
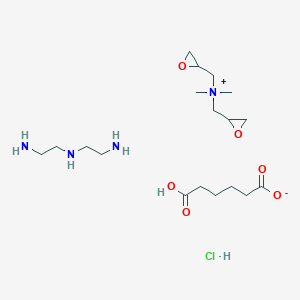
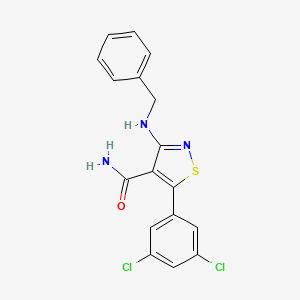
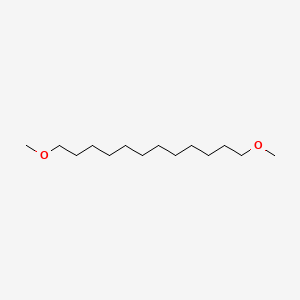
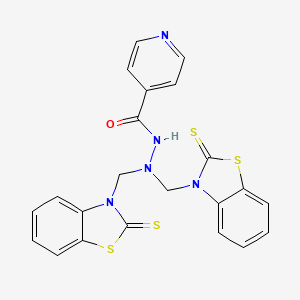
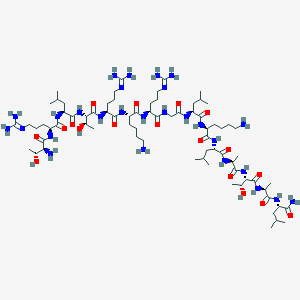
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
